molecular formula C7H16N2 B2843110 2,2-Dimethyl-1,4-diazepane CAS No. 105627-82-5

2,2-Dimethyl-1,4-diazepane

Cat. No.: B2843110
CAS No.: 105627-82-5
M. Wt: 128.219
InChI Key: BCPHESVFXXEVHA-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,4-diazepane is a seven-membered heterocyclic compound containing two nitrogen atoms It is a derivative of diazepane, where two methyl groups are attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1,4-diazepane typically involves the cyclization of appropriate precursors. One common method is the reductive amination of 2,2-dimethyl-1,4-diketone with ammonia or primary amines under reducing conditions. This reaction can be catalyzed by various reducing agents such as sodium borohydride or hydrogen in the presence of a metal catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction of this compound can yield secondary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The nitrogen atoms in the diazepane ring can participate in nucleophilic substitution reactions, where alkyl or acyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Secondary amines.

    Substitution: Alkylated or acylated diazepane derivatives.

Scientific Research Applications

2,2-Dimethyl-1,4-diazepane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: Utilized in the production of polymers and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazepane: The parent compound without the dimethyl substitution.

    2,2-Dimethyl-1,4-diazepane N-oxide: An oxidized form of the compound.

    1,4-Diazepane-2,5-dione: A related compound with a ketone functional group.

Uniqueness

This compound is unique due to the presence of two methyl groups at the second carbon, which can influence its chemical reactivity and physical properties. This substitution can affect the compound’s steric and electronic environment, making it distinct from its analogs and potentially offering different biological activities and applications.

Properties

IUPAC Name

2,2-dimethyl-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-7(2)6-8-4-3-5-9-7/h8-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPHESVFXXEVHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCCN1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105627-82-5
Record name 2,2-dimethyl-1,4-diazepane
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